molecular formula C14H26O B2372809 Tetradec-1-yn-3-ol CAS No. 136022-04-3

Tetradec-1-yn-3-ol

Cat. No.: B2372809
CAS No.: 136022-04-3
M. Wt: 210.361
InChI Key: XBMBRECRKQFYAT-UHFFFAOYSA-N
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Description

Tetradec-1-yn-3-ol is an organic compound belonging to the class of alkynols, characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl) functional group. Its molecular formula is C₁₄H₂₆O, and it is known for its role as a volatile organic compound emitted by certain biocontrol fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-1-yn-3-ol can be synthesized through various methods, including the alkylation of terminal alkynes with appropriate alkyl halides. One common method involves the reaction of tetradec-1-yne with 3-bromopropanol under basic conditions to yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetradec-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: PCC, CrO₃, and other oxidizing agents.

    Reduction: Pd/C, Lindlar’s catalyst, and hydrogen gas.

    Substitution: SOCl₂, PBr₃, and other halogenating agents.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl halides or other substituted derivatives

Scientific Research Applications

Tetradec-1-yn-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role as a volatile organic compound emitted by biocontrol fungi, which may have implications in pest management and agricultural practices.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tetradec-1-yn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Tetradec-3-yn-1-ol: Another alkynol with a similar structure but different position of the hydroxyl group.

    3E-Tetradecen-1-ol: A long-chain fatty alcohol with a double bond instead of a triple bond.

Comparison: Tetradec-1-yn-3-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to Tetradec-3-yn-1-ol, the position of the hydroxyl group in this compound may result in different chemical and biological properties. Similarly, the presence of a triple bond in this compound distinguishes it from 3E-Tetradecen-1-ol, which contains a double bond .

Properties

IUPAC Name

tetradec-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMBRECRKQFYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136022-04-3
Record name 1-TETRADECYN-3-OL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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